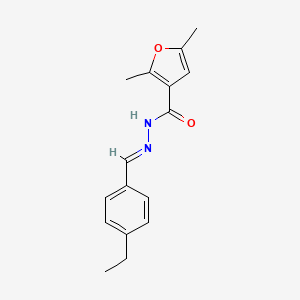![molecular formula C30H22N4O3 B11676310 N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B11676310.png)
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(3,4-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is a complex organic compound that features a benzimidazole moiety linked to a phenyl group, which is further connected to a dimethylphenyl group through an isoindole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(3,4-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the benzimidazole moiety. This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The resulting benzimidazole is then coupled with a phenyl group through a suitable linker, such as a diazonium salt, under basic conditions.
The next step involves the introduction of the dimethylphenyl group, which can be achieved through a Friedel-Crafts alkylation reaction using an appropriate alkyl halide and a Lewis acid catalyst. Finally, the isoindole structure is formed through a cyclization reaction, typically involving the use of a dehydrating agent such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of automated purification systems to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(3,4-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The benzimidazole moiety can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Nitric acid, sulfuric acid
Major Products
Oxidation: Formation of N-oxides
Reduction: Formation of amines
Substitution: Introduction of nitro or sulfonyl groups
Applications De Recherche Scientifique
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(3,4-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzimidazole moiety.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(3,4-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzimidazole moiety can bind to DNA, inhibiting the replication and transcription processes, which is crucial for its anticancer activity. Additionally, the compound can interact with bacterial enzymes, disrupting their function and leading to antimicrobial effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1H-1,3-BENZODIAZOL-2-YL)BENZENESULFONAMIDE: Similar structure with a sulfonamide group instead of the isoindole moiety.
N-(1H-1,3-BENZODIAZOL-2-YL)BENZAMIDE: Similar structure with a benzamide group instead of the isoindole moiety.
N-(1H-1,3-BENZODIAZOL-2-YL)METHYLBUTANAMIDE: Similar structure with a butanamide group instead of the isoindole moiety.
Uniqueness
N-[3-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(3,4-DIMETHYLPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBOXAMIDE is unique due to the combination of the benzimidazole and isoindole moieties, which confer distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C30H22N4O3 |
|---|---|
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,4-dimethylphenyl)-1,3-dioxoisoindole-5-carboxamide |
InChI |
InChI=1S/C30H22N4O3/c1-17-10-12-22(14-18(17)2)34-29(36)23-13-11-20(16-24(23)30(34)37)28(35)31-21-7-5-6-19(15-21)27-32-25-8-3-4-9-26(25)33-27/h3-16H,1-2H3,(H,31,35)(H,32,33) |
Clé InChI |
WZCBIHPVFCBYFB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)NC4=CC=CC(=C4)C5=NC6=CC=CC=C6N5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(1E)-1-(biphenyl-4-yl)ethylidene]acetohydrazide](/img/structure/B11676236.png)

![N-(2-chlorophenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B11676249.png)
![(5Z)-5-(3-methoxy-4-{2-[(4-methylphenyl)sulfanyl]ethoxy}benzylidene)-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11676251.png)
![5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11676269.png)
![2-(4-Benzylpiperazin-1-YL)-N'-[(Z)-(pyridin-4-YL)methylidene]acetohydrazide](/img/structure/B11676273.png)
![3-tert-butyl-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11676276.png)

![N-{3-[(2,5-dimethylphenyl)amino]-6-methylquinoxalin-2-yl}-4-methylbenzenesulfonamide](/img/structure/B11676285.png)
![N-[(5Z)-4-oxo-5-(thiophen-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]-2,2-diphenylacetamide](/img/structure/B11676288.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B11676295.png)
![{[3-(2-methylallyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl cyanide](/img/structure/B11676302.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N'-[(E)-(4-ethylphenyl)methylidene]acetohydrazide](/img/structure/B11676303.png)
![3-[(4Z)-4-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid](/img/structure/B11676306.png)
